molecular formula C3H7ClN2O2 B1589426 Carbomethoxyformamidine HCl CAS No. 60189-97-1

Carbomethoxyformamidine HCl

Cat. No.: B1589426
CAS No.: 60189-97-1
M. Wt: 138.55 g/mol
InChI Key: YPQCCPFTUFSOSU-UHFFFAOYSA-N
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Description

It is primarily used in research and development settings and is not intended for medicinal, household, or other uses . This compound is known for its unique chemical structure and properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbomethoxyformamidine hydrochloride can be synthesized through the formylation of amines. One common method involves the reaction of amines with formylating agents such as chloral, formic acid, or formaldehyde . The reaction typically occurs under mild conditions, producing high yields of the desired product. Another method involves the use of catalytic carbonylation, where carbon monoxide serves as the carbonyl source .

Industrial Production Methods

While specific industrial production methods for carbomethoxyformamidine hydrochloride are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Carbomethoxyformamidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert carbomethoxyformamidine hydrochloride into its reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Carbomethoxyformamidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of carbomethoxyformamidine hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through the modulation of enzymatic activities and interactions with cellular components . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Carbomethoxyformamidine hydrochloride is similar to other formamidine compounds, such as:

Uniqueness

What sets carbomethoxyformamidine hydrochloride apart from these similar compounds is its unique chemical structure, which allows it to participate in specific reactions and applications that other formamidine compounds may not be suitable for. Its hydrochloride form also provides distinct properties that can be advantageous in certain research and industrial settings.

Properties

IUPAC Name

methyl 2-amino-2-iminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2.ClH/c1-7-3(6)2(4)5;/h1H3,(H3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQCCPFTUFSOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457506
Record name Carbomethoxyformamidine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60189-97-1
Record name Carbomethoxyformamidine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbomethoxyformamidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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